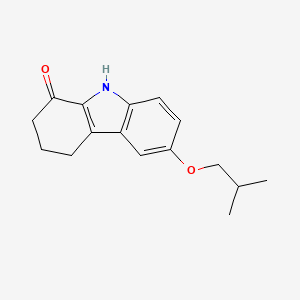

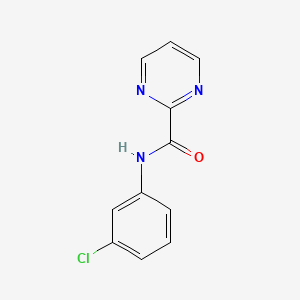

6-isobutoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-isobutoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one” is a derivative of "2,3,4,9-tetrahydro-1H-carbazol-4-one" . The parent compound, “2,3,4,9-tetrahydro-1H-carbazol-4-one”, is a solid substance with a melting point of 224 - 226°C . It has a molecular weight of 185.23 and its IUPAC name is 1,2,3,9-tetrahydro-4H-carbazol-4-one .

Synthesis Analysis

The synthesis of “2,3,4,9-tetrahydro-1H-carbazol-1-ones” involves the direct regioselective oxygenation of "2,3,4,9-tetrahydro-1H-carbazoles" . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method . The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .Molecular Structure Analysis

The molecular structure of “2,3,4,9-tetrahydro-1H-carbazol-4-one” is represented by the InChI code: 1S/C12H11NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,13H,3,6-7H2 .Chemical Reactions Analysis

The chemical reactions involving “2,3,4,9-tetrahydro-1H-carbazoles” can lead to the formation of “2,3,4,9-tetrahydro-1H-carbazol-1-ones” or “3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones” depending on the nature of the selected oxidant . The reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage and isolation of "3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione" . Alternatively, oxidation at position 1 produced "2,3,4,9-tetrahydro-1H-carbazol-1-one" .Physical And Chemical Properties Analysis

The parent compound, “2,3,4,9-tetrahydro-1H-carbazol-4-one”, is a solid substance with a melting point of 224 - 226°C . It has a molecular weight of 185.23 .Scientific Research Applications

Synthesis and Photophysics

6-isobutoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one and its derivatives are utilized in the synthesis of heteroannulated carbazoles, demonstrating significant potential in the development of organic electronic materials due to their photophysical properties. The reaction of tetrahydro-1H-carbazol-1-ones with various reagents yields compounds that are essential for preparing isoxazolo- and pyrazolo-fused carbazoles. These compounds are of interest for their unique optical and electronic characteristics, which are crucial for applications in organic electronics and photonics (Martin & Prasad, 2007).

Solvent Sensitivity and Photophysical Characterization

Fluorophores derived from this compound exhibit solvent polarity sensitivity, as demonstrated in studies involving comprehensive photophysical characterization. These findings are significant for developing sensitive fluorescent probes in chemical sensing and molecular imaging. The emission properties of such compounds are extensively studied, providing valuable insights into their behavior in different environments, which is beneficial for designing advanced materials for optical applications (Ghosh et al., 2013).

Antimicrobial Applications

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. The development of isoxazolyl and pyrazolyl tetrahydro-1H-carbazoles and their subsequent testing against various bacterial and fungal strains highlight their potential as novel antimicrobial agents. This application is crucial in the ongoing search for new therapeutic compounds to combat resistant microbial strains (Surendiran, Balasubramanian, & Sivaraj, 2008).

Corrosion Inhibition

Carbazole derivatives, including this compound, are investigated for their potential as corrosion inhibitors. Their effectiveness in protecting metals against corrosion in various environments underscores the importance of such compounds in industrial applications, particularly in enhancing the longevity and durability of metal components in aggressive conditions (Nwankwo, Olasunkanmi, & Ebenso, 2017).

Safety and Hazards

The safety information for “2,3,4,9-tetrahydro-1H-carbazol-4-one” includes hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

6-(2-methylpropoxy)-2,3,4,9-tetrahydrocarbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-10(2)9-19-11-6-7-14-13(8-11)12-4-3-5-15(18)16(12)17-14/h6-8,10,17H,3-5,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECYQAMBHBDMRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC2=C(C=C1)NC3=C2CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-9-{[5-(2-fluorophenyl)-2-furyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564749.png)

![6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinolin-16(5H)-one](/img/structure/B5564756.png)

![1-cyclopentyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5564763.png)

![6,6-dimethyl-2-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5564786.png)

![4-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5564793.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-isopropyl-4-methylpyrimidine](/img/structure/B5564804.png)

![{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(phenyl)methanone](/img/structure/B5564813.png)

![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564817.png)

![N-[(3S*,4R*)-4-propyl-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5564821.png)